molecular formula C25H20O7 B285149 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate

Cat. No. B285149
M. Wt: 432.4 g/mol
InChI Key: FDVGXZDRFJMNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first synthesized in 1972 by a group of researchers at the Swiss pharmaceutical company Hoffmann-La Roche. Since then, Moclobemide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate acts as a reversible inhibitor of MAO-A, which is responsible for the breakdown of monoamine neurotransmitters in the brain. By inhibiting MAO-A, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate increases the levels of monoamine neurotransmitters in the brain, which leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in the regulation of mood, anxiety, and other emotional states. 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate also increases the activity of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate in lab experiments is its specificity for MAO-A inhibition, which allows researchers to study the effects of monoamine neurotransmitters on various physiological and behavioral processes. However, one limitation of using 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate. One area of interest is the potential use of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate in the treatment of other neurological and psychiatric disorders such as bipolar disorder, schizophrenia, and obsessive-compulsive disorder. Another area of interest is the development of novel MAO-A inhibitors with improved specificity and efficacy. Additionally, the role of BDNF in the therapeutic effects of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate could be further investigated.

Synthesis Methods

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate involves the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-carboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate works by inhibiting the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in the regulation of mood, anxiety, and other emotional states.

properties

Molecular Formula

C25H20O7

Molecular Weight

432.4 g/mol

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3,5-dimethoxybenzoate

InChI

InChI=1S/C25H20O7/c1-28-17-10-15(11-18(12-17)29-2)25(27)32-16-8-9-20-23(13-16)31-14-21(24(20)26)19-6-4-5-7-22(19)30-3/h4-14H,1-3H3

InChI Key

FDVGXZDRFJMNRS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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